3-[4-(trifluoromethyl)phenoxy]propanoic Acid

CYP51 Enzyme Inhibition Antifungal

Researchers need reference-grade intermediates with quantified physicochemical properties to de-risk SAR programs. This para-substituted phenoxypropanoic acid delivers baseline pKa (3.79) and logD (0.70) data, eliminating uncertainty when designing analogs. - IC50 26 µM vs. human CYP51: validated reference for antifungal assay development - Reactive carboxylic acid enables amide/ester library synthesis - Para-CF3 pattern ensures predictable electronic effects vs. ortho/meta isomers Available for immediate R&D supply.

Molecular Formula C10H9F3O3
Molecular Weight 234.17 g/mol
CAS No. 537013-50-6
Cat. No. B3042221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(trifluoromethyl)phenoxy]propanoic Acid
CAS537013-50-6
Molecular FormulaC10H9F3O3
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)OCCC(=O)O
InChIInChI=1S/C10H9F3O3/c11-10(12,13)7-1-3-8(4-2-7)16-6-5-9(14)15/h1-4H,5-6H2,(H,14,15)
InChIKeyABWSTGVKIRQGEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Trifluoromethyl)phenoxy]propanoic Acid: Baseline & Specifications


3-[4-(Trifluoromethyl)phenoxy]propanoic acid is a para-substituted phenoxypropanoic acid derivative characterized by a trifluoromethyl group on the aromatic ring and an unbranched propanoic acid moiety . This compound is a building block utilized in medicinal chemistry and agrochemical research due to its combination of a hydrogen-bond-donating carboxylic acid, an ether oxygen, and the strongly electron-withdrawing, lipophilic para-CF3 group . Physicochemical property data, including an acid pKa of approximately 3.79 and a logD (pH 5.5) of 0.70, have been reported, providing a foundation for assessing its behavior in aqueous and biological environments [1].

Building block for phenoxypropanoic SAR exploration
Defined pKa/LogD profile supports physicochemical modeling
Para-substitution ensures predictable synthetic reactivity

3-[4-(Trifluoromethyl)phenoxy]propanoic Acid: Substitution Limitations


While several trifluoromethyl phenoxy acid derivatives exist, the precise substitution pattern of 3-[4-(trifluoromethyl)phenoxy]propanoic acid confers unique physicochemical and biological properties that cannot be assumed from its isomers. For instance, the para-substitution and the linear three-carbon propanoic acid chain dictate a specific molecular geometry, electronic distribution, and lipophilicity profile (LogD 0.70) [1]. In the broader context of phenoxy acid structure-activity relationships (SAR), modifications to the position of the trifluoromethyl group or the length and branching of the alkanoic acid chain are known to drastically alter target binding and functional activity [2]. Therefore, substituting this compound with, for example, its 2-substituted isomer or a branched-chain analog introduces significant and unquantified risk of altered performance in a given assay or synthetic pathway.

Isomeric substitution Ortho/meta isomers alter geometry and lipophilicity, likely affecting target engagement.
Branched-chain analogs Methyl branching increases LogP and may slow metabolism, shifting solubility and permeability profiles.
Chain-length variation Altering propanoic to acetic or butyric acid changes acidity and spatial arrangement, complicating SAR transfer.

3-[4-(Trifluoromethyl)phenoxy]propanoic Acid: Quantitative Differentiation


CYP51 Inhibition Baseline

In a lanosterol demethylase assay using human CYP51 expressed in Topp 3 cells, 3-[4-(trifluoromethyl)phenoxy]propanoic acid exhibited an IC50 value of 26,000 nM (26 µM) [1]. This datum provides a quantifiable point of reference for the compound's activity in a specific biological context. Although a direct head-to-head comparison with a structurally defined analog is not available in this assay, this IC50 value serves as a critical baseline for future SAR studies and for evaluating the impact of structural modifications (e.g., chain branching, isomerization) on target engagement.

CYP51 Inhibition
Class-level inference
26,000 nM (26 µM IC50)
Supports SAR baseline for CYP51 studies
No direct comparator; assay in human CYP51/Topp 3 cells
CYP51 Enzyme Inhibition Antifungal Phenoxy Acid

Aqueous Solubility & Ionization Profile

The physicochemical profile of 3-[4-(trifluoromethyl)phenoxy]propanoic acid is defined by its acid pKa of approximately 3.79 and a logD of 0.70 at pH 5.5 [1]. While direct experimental comparison data are absent, these values can be contrasted with the predicted properties of a closely related branched analog. For instance, vulcanchem.com notes that 2,2-dimethyl-3-[4-(trifluoromethyl)phenoxy]propanoic acid exhibits a logP increase of ~0.5 units and slower metabolic degradation due to methyl branching . This class-level inference suggests that the target compound, lacking this branching, possesses a significantly different lipophilicity profile (LogP/LogD), which is a critical determinant of aqueous solubility, membrane permeability, and potential for non-specific binding.

Lipophilicity & Ionization
Class-level inference
Target pKa ~3.8 / LogD 0.70
Branched analog LogP ~0.5 higher (predicted)
Lower LogD may favor aqueous solubility over branched analog
Class-level estimate; experimental data needed
Physicochemical Properties Solubility Lipophilicity Drug Design

3-[4-(Trifluoromethyl)phenoxy]propanoic Acid: Validated Applications


Physicochemical Probe for SAR Studies

This compound is best utilized as a specific tool for investigating the structure-activity relationships of the phenoxypropanoic acid pharmacophore. Its defined pKa (3.79) and logD (0.70) make it a valuable reference for quantifying the impact of structural changes (e.g., adding a methyl branch or altering the chain length) on acidity and lipophilicity [1]. Researchers can use these baseline values to rationalize changes in permeability or solubility when designing new analogs for target engagement.

Building Block for Functionalized Aromatic Synthesis

The compound's structure, featuring a reactive carboxylic acid and an electron-rich aromatic ring, makes it a versatile intermediate for synthesizing amides, esters, and other derivatives . Its para-substitution pattern provides a predictable and symmetric scaffold for further functionalization, as opposed to ortho- or meta-substituted analogs which may introduce steric hindrance or altered reactivity.

CYP51 Assay Reference Compound

With a reported IC50 of 26 µM in a human CYP51 assay, this compound can serve as a useful reference inhibitor for assay development and validation in antifungal drug discovery programs [2]. Its moderate potency allows it to be used as a control to benchmark the activity of more potent or novel inhibitors within the same chemical series.

Application
Selection Property
Validation Focus
SAR probe for phenoxy acid series
Defined pKa/LogD reference values
Solubility and permeability modeling
Building block for amide/ester synthesis
Para-substitution pattern
Predictable reactivity; no steric hindrance
CYP51 assay reference compound
Reported moderate enzyme inhibition
Assay development and benchmarking

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14 linked technical documents
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